

Dibromochloroacetamide: A Technical Overview of its Physical and Chemical Properties

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Compound of Interest

Compound Name: *Dibromochloroacetamide*

Cat. No.: *B1426163*

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Abstract

Dibromochloroacetamide is a haloacetamide that has been identified as a disinfection byproduct (DBP) in drinking water.^{[1][2][3]} This technical guide provides a comprehensive overview of its known physical and chemical properties, compiled from available data. Due to the limited availability of specific experimental data in the public domain, this document also presents predicted properties and generalized experimental protocols based on established chemical principles and analogous compounds. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may be working with or investigating this compound.

Introduction

Dibromochloroacetamide ($C_2H_2Br_2ClNO$) is a trihalogenated acetamide. Its presence in treated water sources necessitates a thorough understanding of its chemical behavior and physical characteristics for risk assessment and potential toxicological studies. This document summarizes the available data and provides theoretical insights into its properties.

Physical and Chemical Properties

While specific, experimentally determined physical properties for **dibromochloroacetamide** are not widely published, the following table summarizes the available and predicted data.

Property	Value	Source/Method
Molecular Formula	C ₂ H ₂ Br ₂ ClNO	-
Molecular Weight	251.30 g/mol	[1][2][3]
CAS Number	855878-13-6	[2]
Physical State	Solid	[3]
Melting Point	Not available	-
Boiling Point	Not available	-
Density	Not available	-
Solubility	Not available	-

Synthesis and Purification: A Generalized Approach

Detailed experimental protocols for the synthesis and purification of **dibromochloroacetamide** are not readily found in the literature. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of haloacetamides.

Hypothetical Synthesis Protocol

The synthesis of **dibromochloroacetamide** could likely be achieved through the amidation of a corresponding acyl halide or ester. A potential two-step process is outlined below:

- **Halogenation of a Chloroacetic Acid Derivative:** Starting with a derivative of chloroacetic acid, such as chloroacetyl chloride or a chloroacetic ester, bromination at the alpha-position would be required. This could potentially be achieved using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator or elemental bromine under appropriate conditions. The reaction would need to be carefully controlled to achieve dibromination without further reaction.
- **Amidation:** The resulting dibromochloroacetyl halide or ester could then be reacted with ammonia or an ammonia equivalent to form the final **dibromochloroacetamide** product. This is a standard method for amide formation.

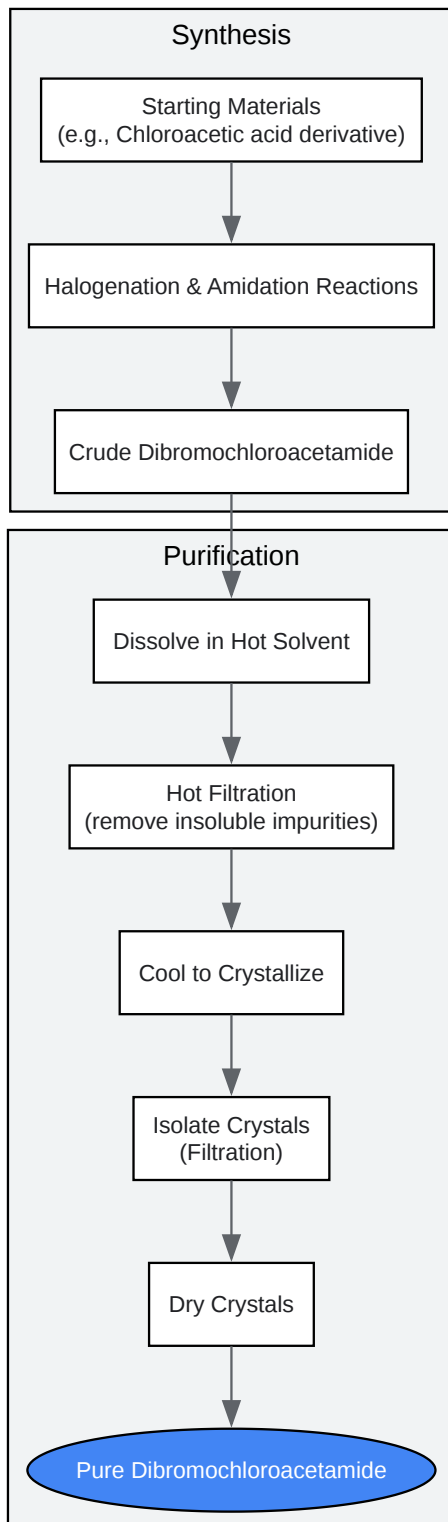
General Purification Protocol

For a solid organic compound like **dibromochloroacetamide**, a common and effective purification technique is recrystallization. The general steps are as follows:

- **Solvent Selection:** A suitable solvent would be one in which **dibromochloroacetamide** is sparingly soluble at room temperature but highly soluble at an elevated temperature.
- **Dissolution:** The crude solid would be dissolved in a minimal amount of the hot solvent to create a saturated solution.
- **Hot Filtration:** If any insoluble impurities are present, the hot solution would be filtered to remove them.
- **Crystallization:** The hot, clear solution would be allowed to cool slowly and undisturbed, promoting the formation of pure crystals of **dibromochloroacetamide**.
- **Isolation and Drying:** The crystals would be collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

The following diagram illustrates a generalized workflow for the synthesis and purification of an organic compound like **dibromochloroacetamide**.

General Synthesis and Purification Workflow

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Caption: A generalized workflow for the synthesis and purification of **dibromochloroacetamide**.

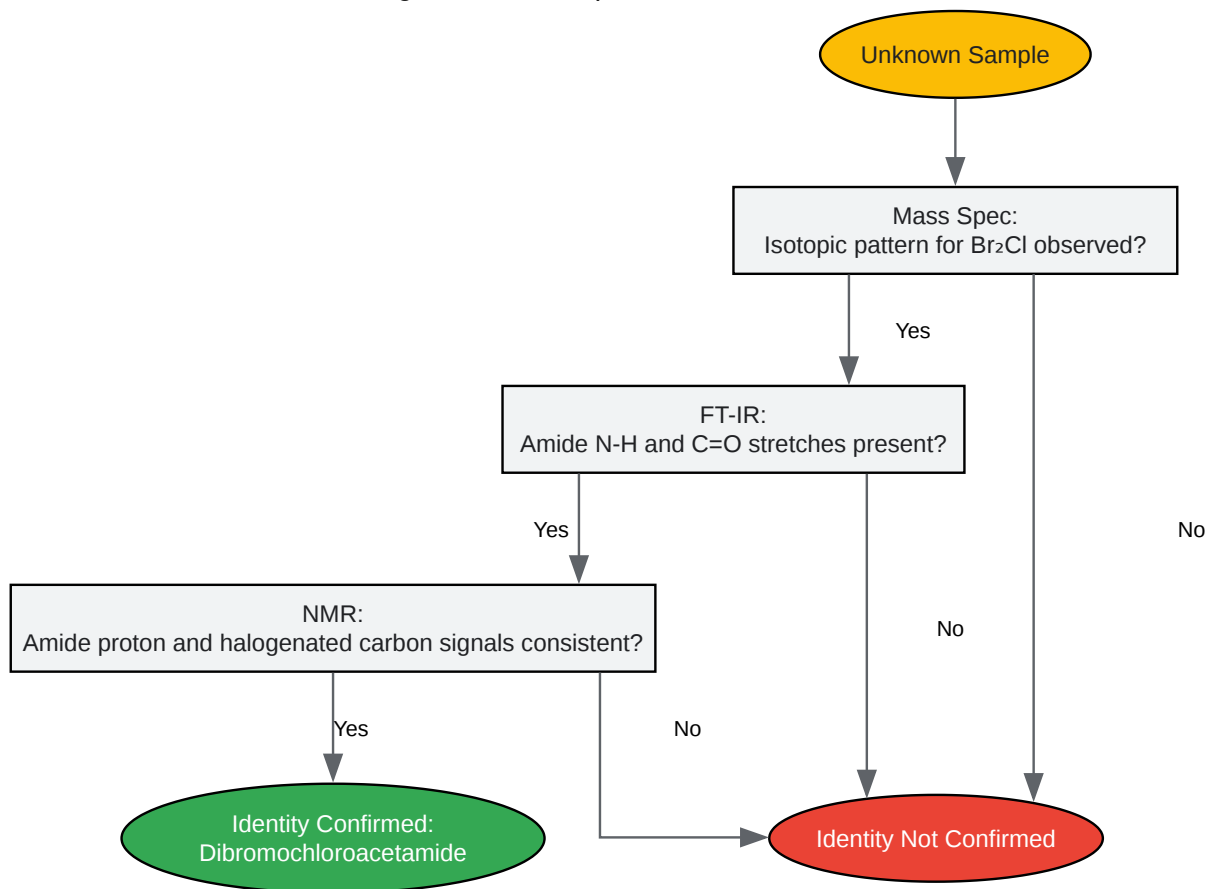
Predicted Spectral Data

Without access to experimental spectra, the following table provides predicted spectral characteristics for **dibromochloroacetamide** based on its molecular structure. These predictions are intended to guide researchers in the analysis of this compound.

Technique	Predicted Characteristics
^1H NMR	A broad singlet in the region of 7.0-8.5 ppm corresponding to the two amide ($-\text{NH}_2$) protons.
^{13}C NMR	A signal for the carbonyl carbon ($\text{C}=\text{O}$) in the range of 160-175 ppm. A signal for the alpha-carbon ($-\text{CBr}_2\text{Cl}$) is expected to be significantly downfield due to the electron-withdrawing effects of the halogens.
FT-IR	N-H stretching vibrations (two bands) in the region of 3100-3500 cm^{-1} . A strong $\text{C}=\text{O}$ (amide I band) stretching vibration around 1650-1690 cm^{-1} .
Mass Spectrometry	A molecular ion peak (M^+) would be expected at m/z 251, 253, 255, and 257 due to the isotopic distribution of bromine and chlorine. Common fragmentation patterns would likely involve the loss of Br, Cl, $\text{C}(\text{O})\text{NH}_2$, and combinations thereof.

The following diagram illustrates a logical relationship for identifying an unknown sample as **dibromochloroacetamide** based on these predicted spectral features.

Logical Flow for Spectral Identification



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Caption: A logical workflow for the identification of **dibromochloroacetamide** using key spectral features.

Conclusion

Dibromochloroacetamide remains a compound for which detailed, publicly available experimental data is scarce. This technical guide consolidates the known information and provides a theoretical framework for its physical and chemical properties, as well as generalized protocols for its synthesis and analysis. It is hoped that this document will serve as a valuable starting point for researchers and professionals, while also highlighting the need for further experimental investigation to fully characterize this environmentally relevant molecule.

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